

Physical and chemical characteristics of Aniline, 5-tert-pentyl-2-phenoxy-

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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy
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Technical Guide: Aniline, 5-tert-pentyl-2-phenoxy-

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the physical and chemical characteristics of **Aniline**, **5-tert-pentyl-2-phenoxy-** (CAS No: 70289-36-0).[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's properties, outlines relevant experimental protocols for its characterization and synthesis, and explores potential biological interactions based on the activity of structurally related phenoxyaniline derivatives. Due to the limited availability of experimental data for this specific molecule, information from analogous compounds, particularly the parent compound 2-phenoxyaniline, is included for comparative purposes.

Introduction

Aniline, 5-tert-pentyl-2-phenoxy-, also known as 5-tert-pentyl-2-phenoxyaniline, is an aromatic amine derivative. Its structure, featuring a substituted aniline ring linked to a phenoxy group, makes it a subject of interest in medicinal chemistry. The phenoxyaniline scaffold is present in molecules with diverse biological activities, including anti-inflammatory properties



and interactions with key enzyme systems.[2][3][4] This guide aims to provide a detailed summary of its known characteristics and a framework for its experimental investigation.

Physicochemical Properties

Quantitative data for **Aniline**, **5-tert-pentyl-2-phenoxy-** is limited primarily to computational predictions. For a practical reference, experimental data for the parent compound, 2-phenoxyaniline, is provided for comparison.

Table 1: Physical and Chemical Properties of Aniline, 5-tert-pentyl-2-phenoxy-

Property	Value	Data Type	Source
CAS Number	70289-36-0	Experimental	[1]
Molecular Formula	C17H21NO	Calculated	[1]
Molecular Weight	255.35 g/mol	Calculated	[1]
Boiling Point	353.7 °C at 760 mmHg	Predicted	[1]
Density	1.04 g/cm ³	Predicted	[1]
Flash Point	155.4 °C	Predicted	[1]
Vapor Pressure	3.53E-05 mmHg at 25°C	Predicted	[1]
XLogP3	5	Predicted	[1]
Hydrogen Bond Donor Count	1	Calculated	[1]
Hydrogen Bond Acceptor Count	2	Calculated	[1]

Table 2: Experimental Properties of 2-Phenoxyaniline (Parent Compound)



Property	Value	Data Type	Source
CAS Number	2688-84-8	Experimental	[2]
Molecular Formula	C12H11NO	Calculated	[5]
Molecular Weight	185.22 g/mol	Calculated	
Melting Point	47-49 °C	Experimental	[2]
Boiling Point	170 °C at 18 mmHg	Experimental	[2]
Flash Point	113 °C (closed cup)	Experimental	

Experimental Protocols

Detailed experimental data for **Aniline**, **5-tert-pentyl-2-phenoxy-** is not widely published. The following sections provide established, generalized protocols for determining key physicochemical properties and for synthesizing compounds of this class. These methods would serve as a starting point for any laboratory investigation.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.
- Procedure:
 - A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
 - A second, fresh sample is then heated slowly, with the rate of temperature increase controlled to approximately 1-2 °C per minute as the approximate melting point is



approached.

 The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity compound.

Determination of Solubility

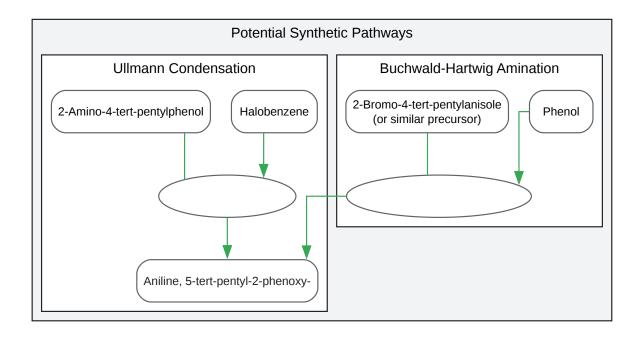
Solubility provides insight into the polarity and potential formulation characteristics of the compound.

- Apparatus: Small test tubes, vortex mixer, droppers.
- Reagents: Distilled water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), diethyl ether, ethanol.
- Procedure:
 - Add approximately 25 mg of the compound to a test tube.
 - Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.
 - Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
 - For water-soluble compounds, test the resulting solution with litmus paper to determine its acidic or basic nature.
 - The basicity of the aniline group suggests solubility in acidic solutions like 5% HCl. The
 lack of a strongly acidic proton suggests insolubility in 5% NaOH and 5% NaHCO₃. Its
 significant nonpolar structure suggests good solubility in organic solvents like diethyl ether
 and ethanol.

Synthesis Protocols

The structure of **Aniline**, **5-tert-pentyl-2-phenoxy-** consists of an aniline core with a phenoxy ether linkage. This suggests two primary retrosynthetic disconnections, leading to either an Ullmann condensation or a Buchwald-Hartwig amination as the key bond-forming step.





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Caption: Potential synthetic routes to **Aniline**, **5-tert-pentyl-2-phenoxy-**.

- Protocol 1: Ullmann Condensation (C-O Bond Formation) This classic copper-catalyzed reaction forms the diaryl ether bond.
 - Reactants: 2-Amino-4-tert-pentylphenol and a suitable halobenzene (e.g., iodobenzene or bromobenzene).
 - Catalyst: Copper(I) salt (e.g., Cul) or copper powder.
 - Base: A strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
 - Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - o Procedure:



- To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-tert-pentylphenol, the base, and the solvent.
- Add the copper catalyst and the halobenzene.
- Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation) This modern palladiumcatalyzed cross-coupling reaction would form the C-N bond, likely in a late stage of the synthesis. This protocol describes the coupling of an aryl halide with an amine.
 - Reactants: An appropriate aryl halide (e.g., 1-bromo-5-tert-pentyl-2-phenoxybenzene) and ammonia or an ammonia equivalent.
 - Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle).
 - Ligand: A bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP).
 - Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
 - Solvent: An anhydrous aprotic solvent like toluene, dioxane, or THF.
 - Procedure:
 - In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
 - Add the aryl halide and the solvent.



- Add the amine component.
- Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product via column chromatography.

Biological Activity and Signaling Pathways

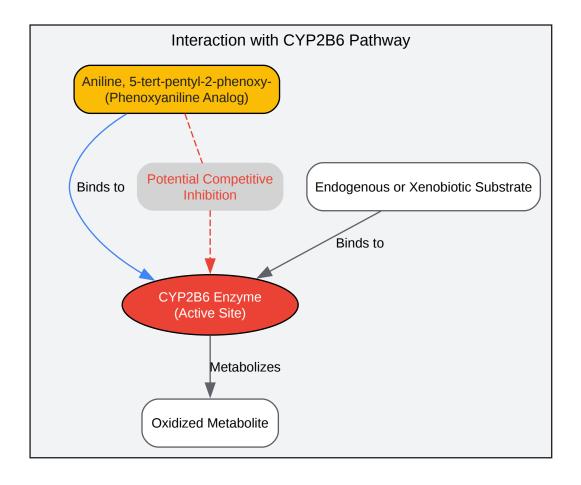
While no specific biological data exists for **Aniline, 5-tert-pentyl-2-phenoxy-**, the broader class of phenoxyaniline derivatives has been investigated for pharmacological activity. This provides a strong basis for predicting its potential interactions.

Interaction with Cytochrome P450 Enzymes

Phenoxyaniline (POA) congeners are structurally analogous to polybrominated diphenyl ethers (PBDEs), a class of environmental toxicants. Research has utilized POA derivatives to study the interactions of such compounds with cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily, which is crucial for xenobiotic metabolism.[3][6]

These studies show that phenoxyanilines can act as ligands for CYP2B enzymes, binding to the active site and, in some cases, inhibiting enzymatic activity. The nature of this interaction is influenced by factors such as the pattern of halogenation on the rings. Given its structure, **Aniline, 5-tert-pentyl-2-phenoxy-** could potentially bind to the active site of CYP enzymes, influencing the metabolism of other drugs or xenobiotics.





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Caption: Potential interaction of the compound with the CYP2B6 enzyme.

Other Potential Activities

- Anti-inflammatory Action: The parent compound, 2-phenoxyaniline, has been identified as an anti-inflammatory agent that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1.[2] This suggests that derivatives, including the title compound, could be explored for similar selective anti-inflammatory properties.
- Na⁺/Ca²⁺ Exchange System Inhibition: A patent has described 2-phenoxyaniline derivatives as inhibitors of the Na⁺/Ca²⁺ exchange system, a mechanism relevant for treating ischemic diseases.[4] This indicates another potential therapeutic avenue for this class of molecules.

Conclusion



Aniline, 5-tert-pentyl-2-phenoxy- is a molecule with limited characterization in public literature. However, its structural similarity to compounds with known biological activities, particularly as a ligand for cytochrome P450 enzymes and as a potential anti-inflammatory agent, makes it a compound of interest for further research. The predictive data and generalized experimental protocols provided in this guide offer a foundational framework for its synthesis, characterization, and biological evaluation. Future studies should focus on obtaining empirical data for its physical properties, spectral characteristics, and confirming its hypothesized interactions with biological targets.

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